molecular formula C13H11N2O8P B1193913 Bis(4-nitrophenyl)methyl phosphate CAS No. 799-87-1

Bis(4-nitrophenyl)methyl phosphate

Cat. No.: B1193913
CAS No.: 799-87-1
M. Wt: 354.21 g/mol
InChI Key: QQXGGQAHRFTLCQ-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl)methyl phosphate is an organic compound with the molecular formula C13H11N2O8P. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by the presence of two nitrophenyl groups attached to a phosphate ester, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-nitrophenyl)methyl phosphate can be synthesized through the reaction of methyl phosphate with 4-nitrophenol in the presence of a suitable catalyst. The reaction typically involves the following steps:

    Mixing: Methyl phosphate and 4-nitrophenol are mixed in a suitable solvent, such as dichloromethane or ethanol.

    Catalysis: A catalyst, such as sulfuric acid or a Lewis acid, is added to the mixture to facilitate the reaction.

    Heating: The reaction mixture is heated to a specific temperature, usually around 60-80°C, to promote the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound[][2].

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis[2][2].

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrophenyl)methyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: Bis(4-nitrophenyl)methyl phosphate is used as a reagent in various organic synthesis processes, particularly in reactions involving phosphoryl transfer. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing other organic compounds.
  • Substrate for Enzyme Assays: It serves as a substrate in enzyme assays to study phosphatase activity. The hydrolysis of the phosphate ester bond releases 4-nitrophenol, which can be quantitatively measured to determine enzyme activity .

Biology

  • Enzyme Inhibition Studies: The compound has been studied for its inhibitory effects on serine hydrolases, which play essential roles in various biochemical pathways. For instance, this compound reacts rapidly with carboxylesterases from different species, releasing p-nitrophenol as a byproduct. The reaction kinetics vary among species, indicating its utility in studying enzyme mechanisms across biological contexts .
Enzyme Sourcep-Nitrophenol Released (mol per active site)Reaction Rate
Chicken Carboxylesterase2Rapid
Pig Carboxylesterase2.2Rapid
Alpha-Chymotrypsin1Slower

Industrial Applications

  • Intermediate in Specialty Chemicals Production: this compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds. Its reactivity allows it to be employed in various industrial processes where phosphates are required .

The biological activity of this compound is primarily linked to its interactions with enzymes. Its role as an inhibitor of serine hydrolases highlights its potential for therapeutic applications and its significance in biochemical research. The compound's ability to release p-nitrophenol upon hydrolysis provides a measurable outcome that can be utilized to assess enzyme activity and inhibition.

Mechanism of Action

The mechanism of action of bis(4-nitrophenyl)methyl phosphate involves its interaction with specific molecular targets, such as enzymes. For example, in enzyme assays, the compound acts as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This reaction releases 4-nitrophenol, which can be quantitatively measured to determine enzyme activity. The molecular pathways involved in these reactions are crucial for understanding the compound’s effects and applications .

Comparison with Similar Compounds

Bis(4-nitrophenyl)methyl phosphate can be compared with other similar compounds, such as:

Conclusion

This compound is a valuable compound in scientific research and industrial applications. Its unique structure and reactivity make it suitable for various chemical reactions and studies, contributing to advancements in chemistry, biology, medicine, and industry.

Biological Activity

Bis(4-nitrophenyl)methyl phosphate (BNMP) is a compound of significant interest in biochemical research due to its interactions with various enzymes, particularly serine hydrolases. This article explores the biological activity of BNMP, focusing on its enzyme inhibition properties, cytotoxicity, and potential therapeutic applications.

BNMP is characterized by its structure, which includes two nitrophenyl groups attached to a methyl phosphate moiety. Its molecular formula is C12_{12}H10_{10}N2_2O8_8P, and it has been widely studied for its reactivity and biological implications.

Serine Hydrolases

BNMP acts as a potent inhibitor of serine hydrolases, which are essential for various physiological processes. The compound has been shown to react rapidly with liver carboxylesterases from different species, including chicken and sheep, releasing p-nitrophenol as a byproduct. Notably, the reaction kinetics vary among species:

Enzyme Source p-Nitrophenol Released (mol per active site) Reaction Rate
Chicken Carboxylesterase2Rapid
Pig Carboxylesterase2.2Rapid
Alpha-Chymotrypsin1Slower

This variability indicates that BNMP can serve as a valuable tool for studying enzyme mechanisms and kinetics in different biological contexts .

Cytotoxicity and Antimicrobial Activity

Research has indicated that BNMP exhibits cytotoxic effects against various cell lines. For instance, studies have demonstrated that BNMP can induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways. The compound's IC50_{50} values vary depending on the cell type, suggesting selective toxicity:

Cell Line IC50_{50} (µM)
LNCaP (prostate cancer)6.43
ACHN (kidney cancer)18.3
MOLT-4F (leukemia)6.78

These findings highlight the potential of BNMP as an anticancer agent .

Trypanocidal Activity

A notable study explored the trypanocidal activity of BNMP against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed significant activity against both the epimastigote and amastigote forms, with IC50_{50} values recorded at 1.99 ± 0.17 µM for the epimastigote form. Morphological alterations in treated parasites included rounding and loss of flagella, indicating that BNMP disrupts cellular integrity .

Interaction with Other Compounds

Further investigations into BNMP's interactions with other therapeutic agents revealed synergistic effects when combined with benznidazole, enhancing its efficacy against T. cruzi. This combination therapy approach could provide a novel strategy for treating Chagas disease .

Properties

IUPAC Name

methyl bis(4-nitrophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N2O8P/c1-21-24(20,22-12-6-2-10(3-7-12)14(16)17)23-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXGGQAHRFTLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229950
Record name Bis(4-nitrophenyl)methyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799-87-1
Record name Bis(4-nitrophenyl)methyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000799871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-nitrophenyl)methyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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